Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA

Descripción general

Descripción

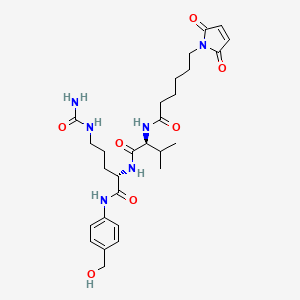

“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a synthetic peptide with the empirical formula C82H149N31O26S . It has a molecular weight of 2017.32 . This peptide has been used in the preparation of peptide-functionalized supported phospholipid bilayers . It also supports neurite outgrowth and stimulates neuronal-like process formation .

Physical And Chemical Properties Analysis

“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a powder form synthetic peptide . It has an assay of ≥90% (HPLC) and should be stored at −20°C .Aplicaciones Científicas De Investigación

Improved Neural Stem Cell Growth

- Scientific Field : Stem Cell Research .

- Application Summary : This peptide sequence has been used to improve the growth of human neural stem/progenitor cells (hNSCs). It supports hNSCs to attach and proliferate to confluence for continuous passage and subculture .

- Methods of Application : The peptide sequence was developed based on the Ile-Lys-Val-Ala-Val, or IKVAV, sequence. It was then conjugated to poly (ethylene glycol) hydrogels, which benefited hNSC attachment and proliferation on the surface of hydrogels and promoted cell migration inside the hydrogels .

- Results or Outcomes : The peptide showed great promise in artificial niche development for supporting hNSC culture in vitro and in vivo and for promoting hNSC transplantation in future clinical therapy .

Culturing Human Adenoid Cystic Carcinoma Cells

- Scientific Field : Oncology .

- Application Summary : This peptide sequence has been used to culture human adenoid cystic carcinoma cells .

- Methods of Application : The peptide sequence is added to the culture medium to support the growth and proliferation of the carcinoma cells .

- Results or Outcomes : The peptide sequence has been found to be effective in maintaining the viability and promoting the growth of human adenoid cystic carcinoma cells .

Preparation of Peptide-Functionalized Supported Phospholipid Bilayers

- Scientific Field : Biochemistry .

- Application Summary : The peptide sequence has been used in the preparation of peptide-functionalized supported phospholipid bilayers .

- Methods of Application : The peptide sequence is incorporated into the phospholipid bilayers during their formation, providing functional properties to the resulting structure .

- Results or Outcomes : The peptide-functionalized supported phospholipid bilayers have potential applications in various areas, including drug delivery and biosensing .

Cell-free Synthesis of Cytochrome bo (3) Ubiquinol Oxidase

- Scientific Field : Biochemistry .

- Application Summary : This peptide sequence has been used in the cell-free synthesis of cytochrome bo (3) ubiquinol oxidase .

- Methods of Application : The peptide sequence is incorporated into the artificial membranes during the synthesis process .

- Results or Outcomes : The peptide sequence has been found to be effective in facilitating the synthesis of cytochrome bo (3) ubiquinol oxidase .

Culturing Human Adenoid Cystic Carcinoma Cells

- Scientific Field : Oncology .

- Application Summary : This peptide sequence has been used to culture human adenoid cystic carcinoma cells .

- Methods of Application : The peptide sequence is added to the culture medium to support the growth and proliferation of the carcinoma cells .

- Results or Outcomes : The peptide sequence has been found to be effective in maintaining the viability and promoting the growth of human adenoid cystic carcinoma cells .

Direcciones Futuras

The use of “Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” in the preparation of peptide-functionalized supported phospholipid bilayers suggests potential applications in the field of biomaterials . Its ability to support neurite outgrowth and stimulate neuronal-like process formation also indicates potential uses in neuroscience research . Further studies could explore these possibilities in more detail.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPSKHHWYAWPQX-YJTOHMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H149N31O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745641 | |

| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2017.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH | |

CAS RN |

123063-31-0 | |

| Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)

![2-Oxabicyclo[2.1.1]hexane-5-carboxylicacid,methylester,(1alpha,4alpha,5beta)-(9CI)](/img/no-structure.png)

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)